3-Chloro-4-(2,2,2-trifluoro-ethoxy)-benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H6ClF3O2 It is a benzaldehyde derivative characterized by the presence of a chloro group and a trifluoroethoxy group attached to the benzene ring
Preparation Methods
The synthesis of 3-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate is used to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Synthetic Route: The deprotonated 2,2,2-trifluoroethanol reacts with 3-chlorobenzaldehyde to form the desired product through a nucleophilic aromatic substitution mechanism.
Industrial Production: On an industrial scale, the reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with amines can form the corresponding aniline derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Scientific Research Applications
3-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde can be compared with other similar compounds:
Similar Compounds: Examples include 3-chloro-4-(2,2,2-trifluoroethoxy)aniline and 3-chloro-4-(2,2,2-trifluoroethoxy)phenol.
Properties
Molecular Formula |
C9H6ClF3O2 |
---|---|
Molecular Weight |
238.59 g/mol |
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-4H,5H2 |
InChI Key |
QMYHIKQXRFTUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.